5-Amino-2-fluoroisonicotinaldehyde
Description
5-Amino-2-fluoroisonicotinaldehyde (CAS: 1260790-23-5) is a fluorinated pyridine derivative featuring an amino group at the 5-position and an aldehyde functional group at the 4-position of the pyridine ring. This compound is part of a broader class of substituted pyridines, which are critical intermediates in drug discovery due to their ability to modulate biological activity through hydrogen bonding and steric effects.
Its aldehyde group makes it a versatile building block for condensation reactions, such as forming Schiff bases or serving as a precursor for heterocyclic expansions.
Properties
Molecular Formula |
C6H5FN2O |
|---|---|
Molecular Weight |
140.11 g/mol |
IUPAC Name |
5-amino-2-fluoropyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H5FN2O/c7-6-1-4(3-10)5(8)2-9-6/h1-3H,8H2 |
InChI Key |
UZKQPUXMMKCKJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)N)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific fluorinating agents and controlled temperatures to ensure the selective introduction of the fluorine atom .
Industrial Production Methods
Industrial production of 5-Amino-2-fluoroisonicotinaldehyde may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-fluoroisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-2-fluoroisonicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-2-fluoroisonicotinaldehyde involves its interaction with specific molecular targets and pathways. The amino and fluorine groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways and result in specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-Amino-2-fluoroisonicotinaldehyde with its analogs based on structural features, commercial availability, and inferred reactivity (Table 1).
Functional Group Variations
- 5-Amino-2-fluoroisonicotinamide (CAS: 1804146-12-0): Replaces the aldehyde with a carboxamide group (-CONH₂). With three suppliers, it is more accessible than the aldehyde derivative.
- 5-Amino-2-fluoroisonicotinic acid hydrochloride (CAS: 1216799-30-2): Features a carboxylic acid group (-COOH) and a hydrochloride salt. The ionic nature enhances solubility in aqueous systems, advantageous for formulation in pharmaceuticals. It has the highest supplier count (4), indicating broader industrial demand.
- 5-Amino-2-fluoroisonicotinonitrile (CAS: 1805075-60-8): The nitrile group (-CN) offers electrophilic reactivity for nucleophilic additions or cycloadditions. Its two suppliers align with the aldehyde derivative, suggesting comparable specialty applications.
Positional Isomers
- 5-Amino-2-fluoronicotinaldehyde (CAS: 1288999-92-7): A positional isomer with the aldehyde at the 3-position of the pyridine ring. Structural differences may alter steric hindrance and electronic effects, impacting binding affinity in target proteins.
- 5-Amino-2-fluoronicotinic acid (CAS: 1427082-09-4): The carboxylic acid analog of the nicotinaldehyde isomer. Similar to its isonicotinic counterpart, it likely serves as a bioactive scaffold but is less commercially available (1 supplier).
Non-Pyridine Analogs
- 5-Amino-2-fluorophenol (CAS: Not specified): A benzene-ring derivative with a hydroxyl group. The absence of a pyridine nitrogen reduces basicity but increases solubility in organic solvents. Its high supplier count (12) reflects widespread use in dyes or polymer synthesis.
Data Table: Comparative Overview
Research Findings and Limitations
- Reactivity Trends: The aldehyde group in this compound enables nucleophilic attacks, whereas the nitrile and carboxamide derivatives undergo distinct transformations (e.g., hydrolysis or amidations).
- Commercial Insights: Higher supplier numbers for acid and phenol derivatives correlate with stability and formulation flexibility, critical for industrial scalability.
- Data Gaps : Detailed physicochemical properties (e.g., melting points, solubility) and direct biological activity data are absent in the provided evidence. Further studies are needed to quantify these parameters.
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